molecular formula C5H7N3O2 B2557499 N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide CAS No. 58535-41-4

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No. B2557499
CAS RN: 58535-41-4
M. Wt: 141.13
InChI Key: RECHLHKKOOADPJ-UHFFFAOYSA-N
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Description

“N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide” is a compound that is related to Azilsartan, a medication used for the treatment of hypertension . It is a highly potent and slowly dissociating Angiotensin II type 1 (AT1) receptor blocker (ARB) with an IC 50 of 2.6 nM .


Synthesis Analysis

The synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed . Through the Ph3P–I2-mediated dehydrative condensation, a variety of N-aryl and N-alkyl amidoximes were readily afforded under mild conditions and short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the formation of N-substituted amidoximes from secondary amides or the intermediate amides through the Ph3P–I2-mediated dehydrative condensation .

Scientific Research Applications

Cancer Research

  • N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide derivatives have been investigated for their role in cancer research. A study designed and synthesized 1,3,4-Oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, evaluating their impact on small lung cancer. These compounds showed significant inhibition of cell growth, comparable to the standard Bevacizumab (Panchal, Rajput, & Patel, 2020).

Antimicrobial Activity

  • Research on the antimicrobial properties of this compound derivatives revealed significant in vitro activity against bacterial and fungal strains. The synthesis of these compounds was aimed at combating various microbial infections (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).

Chemical Synthesis and Stability

  • The compound's utility in chemical synthesis has been demonstrated. For instance, its application as a protected acetamidine in various synthetic sequences, showcasing stability to acid, base, and common reagents used in organic synthesis, has been explored (Moormann et al., 2004).

Energetic Material Development

  • In the field of material science, derivatives of this compound have been synthesized for use in insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and were found to be insensitive towards impact and friction, indicating their potential application in safer explosive materials (Yu et al., 2017).

Anti-Diabetic Agents

  • Certain derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. These compounds showed promising enzyme inhibition against α-glucosidase, indicating their utility in managing diabetes (Abbasi et al., 2020).

properties

IUPAC Name

N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(9)6-5-7-4(2)10-8-5/h1-2H3,(H,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECHLHKKOOADPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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